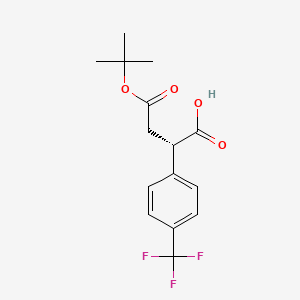

(S)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid

Description

(S)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid is a chiral carboxylic acid derivative characterized by:

- Stereochemistry: The (S)-enantiomer configuration at the chiral center.

- Functional groups: A tert-butoxy ester, a ketone, and a carboxylic acid.

- Substituents: A 4-(trifluoromethyl)phenyl group at position 2.

The tert-butoxy group enhances steric bulk, while the trifluoromethylphenyl moiety contributes electron-withdrawing effects, influencing acidity, lipophilicity, and metabolic stability .

Properties

Molecular Formula |

C15H17F3O4 |

|---|---|

Molecular Weight |

318.29 g/mol |

IUPAC Name |

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid |

InChI |

InChI=1S/C15H17F3O4/c1-14(2,3)22-12(19)8-11(13(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,20,21)/t11-/m0/s1 |

InChI Key |

YJPTUQCECVZODH-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid typically involves multi-step organic reactions. One common approach is the esterification of a suitable precursor, followed by selective reduction and functional group transformations. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product with high enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Alkoxy Group | Phenyl Substituent | Similarity Score |

|---|---|---|---|---|

| (S)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid | Not provided | tert-butoxy | 4-(trifluoromethyl) | - |

| (S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid | 245323-38-0 | tert-butoxy | None | 1.00 |

| 4-Oxo-2-phenyl-4-propoxybutanoic acid | 152590-26-6 | propoxy | None | 0.93 |

| 4-Butoxy-4-oxo-3-phenylbutanoic acid | 152590-27-7 | butoxy | None | 0.93 |

| 4-Ethoxy-4-oxo-3-phenylbutanoic acid | 32971-21-4 | ethoxy | None | 0.93 |

Key Differences and Implications:

Linear alkoxy groups: Smaller chains (e.g., ethoxy) may improve solubility but increase susceptibility to enzymatic cleavage.

Phenyl Substituents :

- The 4-(trifluoromethyl) group on the target compound’s phenyl ring introduces strong electron-withdrawing effects, increasing acidity (lower pKa of the carboxylic acid) and lipophilicity (higher logP) compared to unsubstituted phenyl analogs. This group also enhances metabolic stability due to the strength of C-F bonds .

- Analogs with unsubstituted phenyl rings lack these electronic and stability advantages.

Stereochemistry :

- The (S)-enantiomer configuration in the target compound may lead to distinct biological activity compared to racemic or (R)-configured analogs, particularly in chiral environments like enzyme binding pockets.

Biological Activity

(S)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H18F3O3

- Molecular Weight : 320.31 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a tert-butoxy group and a trifluoromethyl-substituted phenyl group, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity

- Antioxidant Properties

- Cytotoxicity Against Cancer Cells

The biological activity of this compound can be explained through its interactions at the molecular level:

- Molecular Docking Studies : Computational studies suggest that the compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues in target enzymes, enhancing binding affinity and biological activity .

- Enzyme Inhibition : The presence of the trifluoromethyl group has been linked to increased potency in inhibiting enzymes involved in inflammatory pathways, such as lipoxygenases (LOX) .

Case Studies and Experimental Data

A summary of significant findings from recent studies is presented in Table 1.

Q & A

Basic: What are the key synthetic routes for (S)-4-(tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves:

- Step 1: Introduction of the tert-butoxy group via esterification of a precursor carboxylic acid using tert-butyl alcohol and a coupling agent like DCC (dicyclohexylcarbodiimide) under anhydrous conditions .

- Step 2: Functionalization of the phenyl ring with a trifluoromethyl group using Ullmann coupling or cross-coupling reactions (e.g., Suzuki-Miyaura) with a palladium catalyst .

- Step 3: Oxidation of intermediates to form the 4-oxobutanoic acid moiety using mild oxidizing agents like pyridinium chlorochromate (PCC) .

Optimization Tips:

- Use continuous flow reactors to enhance reaction efficiency and enantiomeric purity, as demonstrated in analogous tert-butoxy compounds .

- Monitor reaction progress via HPLC to ensure minimal side-product formation .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): For precise molecular weight confirmation, especially for the trifluoromethyl group (mass defect analysis) .

- HPLC with Chiral Columns: To assess enantiomeric purity using cellulose-based chiral stationary phases .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from:

- Variability in enantiomeric purity : Ensure chiral synthesis is optimized (e.g., asymmetric catalysis or chiral resolution via preparative HPLC) .

- Differences in assay conditions : Standardize bioactivity assays (e.g., enzyme inhibition studies) using controls like known inhibitors and buffer systems (pH 7.4, 37°C) .

- Data Validation: Cross-reference results with orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .

Advanced: What strategies can mitigate side reactions during functional group transformations (e.g., oxidation/reduction)?

Methodological Answer:

- Oxidation of Alcohol Intermediates: Use PCC in dichloromethane to avoid over-oxidation to carboxylic acids .

- Reduction of Ketones: Employ NaBH4/CeCl3 (Luche conditions) for selective reduction without affecting the tert-butoxy ester .

- Protection/Deprotection: Temporarily protect the carboxylic acid group using tert-butyl esters to prevent unwanted nucleophilic attacks during reactions .

Basic: What are the common functional group transformations applicable to this compound?

Methodological Answer:

- Ester Hydrolysis: Convert the tert-butoxy ester to a carboxylic acid using TFA (trifluoroacetic acid) in dichloromethane .

- Amide Formation: React the carboxylic acid with amines (e.g., EDC/HOBt coupling) to generate bioactive amide derivatives .

- Nucleophilic Substitution: Replace the trifluoromethyl group with other electron-withdrawing groups via SNAr (nucleophilic aromatic substitution) using strong bases like KOtBu .

Advanced: How can computational modeling aid in predicting the reactivity of the trifluoromethylphenyl group?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to predict sites for electrophilic/nucleophilic attacks on the aromatic ring .

- Molecular Dynamics (MD) Simulations: Model interactions between the trifluoromethyl group and biological targets (e.g., enzymes) to guide rational drug design .

- Retrosynthetic Analysis Software (e.g., Chematica): Propose viable synthetic pathways for derivatives based on known reaction databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.